![molecular formula C24H29N7O B2461883 CBP/p300-IN-3 CAS No. 2299226-01-8](/img/structure/B2461883.png)
CBP/p300-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CBP/p300-IN-3 is a potent and selective inhibitor of the histone acetyltransferases p300 and CBP . These proteins, p300 (also known as EP300 or E1A binding protein p300) and CBP (also known as CREB-binding protein or CREBBP), are part of the p300-CBP coactivator family . They interact with numerous transcription factors and act to increase the expression of their target genes .
Aplicaciones Científicas De Investigación
Cancer Therapeutics
CBP/p300-IN-3 has been identified as a potential therapeutic target in hormone-dependent cancers such as prostate and breast cancers . It regulates androgen and estrogen signaling, which are critical for tumor growth in these cancers . Inhibitors of CBP/p300, like CBP/p300-IN-3, can block the transactivation activity of the androgen receptor (AR) and estrogen receptor (ER), providing a new therapeutic strategy .
Regulation of Nuclear Hormone Signaling
CBP/p300-IN-3 plays a crucial role in the regulation of nuclear hormone signaling pathways . These pathways drive tumor growth in several cancer types. CBP/p300-IN-3 serves as a critical co-activator for the androgen receptor (AR) and estrogen receptor (ER) signaling in prostate and breast cancer .
Development and Pathogenesis
The intramolecular and intermolecular mechanisms of CBP/p300-IN-3 allow it to respond to various cell signaling pathways . This makes it crucial for understanding its role in development and pathogenesis .
Antibody Detection
CBP/p300-IN-3 can be detected using antibodies in several scientific applications, including Western Blot, Immunohistochemistry, and Immunoprecipitation . These antibodies target CBP/p300 in Human, Mouse, Non-human primate, and Rat samples .
Protein-Protein Interaction Inhibition
CBP and p300 contain a bromodomain located at the side of the HAT catalytic domain, which is important for CBP/p300’s binding with chromatin . This provides an opportunity for the development of protein-protein interaction inhibitors .
Self-Regulation
The intramolecular mechanisms of CBP/p300-IN-3 equip it with the capability of self-regulation . This is crucial for understanding its role in development and pathogenesis .
Propiedades
IUPAC Name |
2-[6-(diethylamino)pyridin-3-yl]-1-[(1-ethylpyrazol-3-yl)methyl]-N-methylbenzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O/c1-5-29(6-2)22-11-9-18(15-26-22)23-27-20-14-17(24(32)25-4)8-10-21(20)31(23)16-19-12-13-30(7-3)28-19/h8-15H,5-7,16H2,1-4H3,(H,25,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVJDLHFTGYNAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CN2C3=C(C=C(C=C3)C(=O)NC)N=C2C4=CN=C(C=C4)N(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CBP/p300-IN-3 | |
CAS RN |
2299226-01-8 |
Source
|
Record name | 2-[6-(diethylamino)pyridin-3-yl]-1-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-1H-1,3-benzodiazole-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.